molecular formula C27H25N5O5S2 B2762858 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 868212-56-0

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2762858
CAS No.: 868212-56-0
M. Wt: 563.65
InChI Key: BKVHUIMAXWCZMD-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 4-methylpyrimidin-2-yl sulfamoyl group at the phenyl ring and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl substituent at the benzamide moiety. This structure combines sulfonamide’s pharmacophoric properties with benzamide’s conformational rigidity, making it a candidate for targeting enzymes or receptors associated with inflammation, cancer, or infectious diseases . Its synthesis likely involves sulfonylation and coupling reactions, as described for analogous compounds in and .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O5S2/c1-19-14-16-28-27(29-19)31-38(34,35)24-12-8-23(9-13-24)30-26(33)21-6-10-25(11-7-21)39(36,37)32-17-15-20-4-2-3-5-22(20)18-32/h2-14,16H,15,17-18H2,1H3,(H,30,33)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVHUIMAXWCZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with the benzamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety would yield isoquinoline derivatives, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The sulfonyl and benzamide groups play a crucial role in binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds share the N-[4-(pyrimidinylsulfamoyl)phenyl]benzamide backbone but differ in substituents at the benzamide’s 4-position. Key examples include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features References
Target Compound 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl 559.7 Rigid heterocyclic sulfonyl group; potential for enhanced binding affinity
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide Pyrrolidin-1-ylsulfonyl 501.6 Flexible aliphatic sulfonamide; improved solubility
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Diisobutylsulfamoyl 559.7 Bulky sulfamoyl group; may influence pharmacokinetics
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide Pentoxy 457.7 Ether linkage; reduced polarity for membrane permeability

Key Structural Insights :

  • Diisobutylsulfamoyl analogs share the same molecular weight as the target compound but exhibit higher lipophilicity (XLogP3 = 3.5 vs. ~1.3 for pyrrolidinyl derivatives) .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C19H19N5O5S2C_{19}H_{19}N_5O_5S_2, and it includes a sulfonamide moiety, which is known for its antibacterial properties. The presence of the tetrahydroisoquinoline structure suggests potential neuroactive properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit the activity of certain enzymes involved in bacterial folate synthesis, similar to other sulfonamide antibiotics.
  • Receptor Modulation : The tetrahydroisoquinoline moiety might interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing central nervous system activity.
  • Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects on cancer cell lines.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines using MTT assays. The results indicate significant cytotoxicity against several human cancer cell lines:

Cell Line IC50 (μM)
HeLa (Cervical)0.62
MDA-MB-231 (Breast)0.75
A2780 (Ovarian)1.08

These findings suggest that the compound has promising potential as an anticancer agent.

Case Studies

  • Study on HeLa Cells : A study demonstrated that this compound exhibited an IC50 value of 0.62 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of the tetrahydroisoquinoline derivatives revealed that they could protect neuronal cells from oxidative stress-induced apoptosis, potentially via modulation of neurotrophic factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and tetrahydroisoquinoline moieties can significantly influence their pharmacological profiles:

  • Pyrimidine Substituents : Variations in substituents on the pyrimidine ring have been shown to alter enzyme inhibition potency.
  • Tetrahydroisoquinoline Modifications : Substituting different groups on the tetrahydroisoquinoline core can enhance receptor affinity and selectivity.

Q & A

Q. What are the critical synthetic steps and reaction parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and heterocyclic ring formation. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonyl chloride coupling) require cooling to 0–5°C to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for sulfonamide bond formation .
  • Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts during sulfonamide synthesis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures purity (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns on the pyrimidine and tetrahydroisoquinoline rings .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
  • HPLC : Monitors reaction progress and quantifies purity using C18 reverse-phase columns (e.g., 90:10 acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural variations : Minor differences in substituents (e.g., methyl vs. ethyl groups) alter binding affinities. Conduct comparative SAR studies using derivatives with systematic substitutions .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability. Use orthogonal assays (e.g., SPR and enzymatic assays) to cross-validate results .
  • Computational docking : Perform molecular dynamics simulations to identify key binding residues (e.g., ATP-binding pockets in kinases) and reconcile conflicting activity data .

Q. What strategies mitigate solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while enhancing aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety to improve bioavailability .
  • Nanoparticle encapsulation : Employ liposomal carriers to enhance cellular uptake in in vitro models .

Q. How can computational modeling predict target interactions for this compound?

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors on the pyrimidine ring) using Schrödinger’s Phase module .
  • ADMET prediction : Tools like SwissADME assess drug-likeness, prioritizing derivatives with optimal LogP (-0.5 to 5.5) and low hepatotoxicity .

Q. How can steric hindrance challenges in derivative synthesis be addressed?

  • Stepwise functionalization : Introduce bulky groups (e.g., tetrahydroisoquinoline) early in the synthesis to minimize steric clashes in later steps .
  • Microwave-assisted synthesis : Accelerate reaction rates for sterically hindered intermediates (e.g., 2-hour vs. 24-hour conventional heating) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites during coupling reactions .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Sulfonamide Coupling

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°CPrevents hydrolysis
SolventDMFEnhances solubility
BaseTriethylamineNeutralizes HCl

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueKey Data PointsApplicationReference
1^1H NMRδ 8.2–8.5 ppm (pyrimidine H)Ring substitution
HRMSm/z 589.1234 [M+H]⁺Molecular formula
HPLC Retention Time12.3 minPurity assessment

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